1-Aminonaphthalene-4-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminonaphthalene-4-acetonitrile is an organic compound with the molecular formula C12H10N2 It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and an acetonitrile group at the fourth position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-4-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with acetonitrile under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Aminonaphthalene-4-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines .
Scientific Research Applications
1-Aminonaphthalene-4-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-4-acetonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
1-Aminonaphthalene: Similar in structure but lacks the nitrile group.
4-Aminonaphthalene-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
1-Naphthylamine: A simpler derivative with only an amino group attached to the naphthalene ring.
Uniqueness: 1-Aminonaphthalene-4-acetonitrile is unique due to the presence of both an amino and a nitrile group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .
Biological Activity
1-Aminonaphthalene-4-acetonitrile (C₁₂H₁₀N₂) is an organic compound that has garnered attention due to its potential biological activities. This compound features an amino group at the first position and an acetonitrile group at the fourth position of the naphthalene ring, which contributes to its unique reactivity and biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound can be synthesized through various methods, commonly involving the reaction of 1-naphthylamine with acetonitrile under specific catalytic conditions. The compound is characterized by its dual functional groups, which allow it to participate in diverse chemical reactions, including oxidation, reduction, and substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino and nitrile groups play crucial roles in these interactions, leading to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways.
- Cellular Disruption : It can interfere with cellular processes, potentially leading to apoptosis in certain cell types.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Potential
The compound has also been studied for its anticancer properties. Preliminary data suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Table 1: Summary of Biological Activity Studies
Stability and Solubility
The stability of this compound in various solvents has been studied. It was found that when dissolved in DMSO, ethanol, or acetone, the compound forms stable dispersions under certain conditions. However, the stability varies significantly with the solvent used and the concentration of the compound .
Table 2: Stability of this compound in Different Solvents
Solvent | Concentration (mM) | Stability Observed |
---|---|---|
DMSO | 8 - 64 | Stable over time |
Acetone | 8 - 64 | Rapid precipitation |
Ethanol | 8 - 64 | Stable over time |
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(4-aminonaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-8-7-9-5-6-12(14)11-4-2-1-3-10(9)11/h1-6H,7,14H2 |
InChI Key |
BDSXLSKCFLQJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.